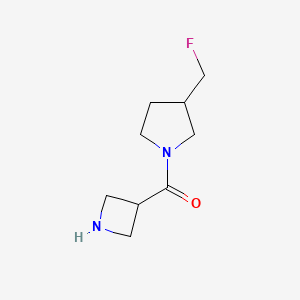

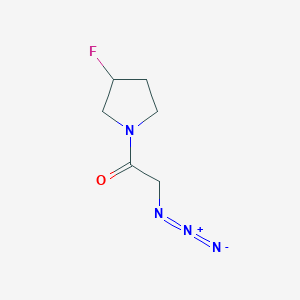

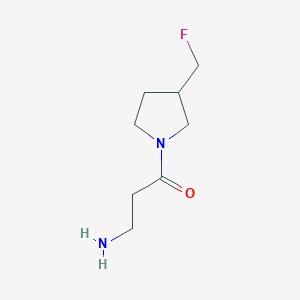

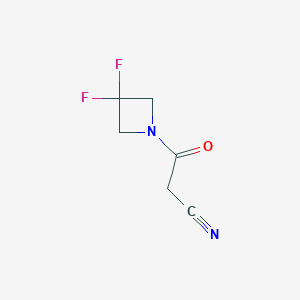

Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

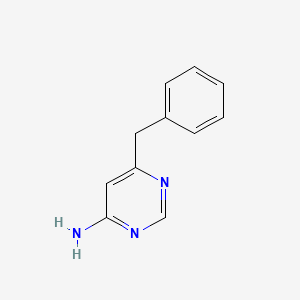

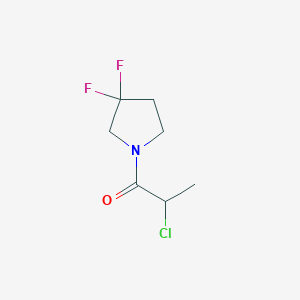

Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone (AFMP) is a synthetic compound that has been studied extensively in the scientific community. It is a highly versatile compound that has been used in a wide range of research applications, from drug discovery to biochemistry. AFMP has a unique structure and is composed of an azetidine ring with a fluoromethyl pyrrolidine moiety. This structure gives AFMP a multitude of properties that make it a valuable tool for scientists.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

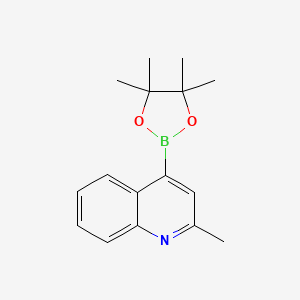

A significant portion of the research on this compound involves its synthesis and structural characterization. Studies have detailed the synthesis of related compounds through multi-step reactions, including the preparation of boric acid ester intermediates with benzene rings. These compounds were analyzed using various spectroscopic techniques, such as FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction for crystallographic and conformational analyses. Theoretical studies, including density functional theory (DFT), were employed to compare molecular structures and investigate physicochemical properties like molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Catalytic Applications

Research has also explored the catalytic potential of related azetidine derivatives. One study developed enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the compound's utility in catalysis and asymmetric synthesis, demonstrating the role of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions (Wang et al., 2008).

Antimicrobial and Antitubercular Activities

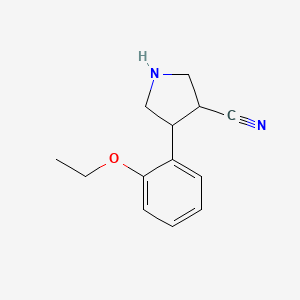

Some studies have synthesized novel pyrimidine-azetidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed promising results against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating potential applications in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Medicinal Chemistry

In medicinal chemistry, fluorine-containing azetidine and pyrrolidine derivatives have been synthesized, demonstrating the importance of such compounds in drug design due to their potential biological targets. The inclusion of fluorine atoms and four-membered rings like azetidines and pyrrolidines in pharmaceuticals can significantly affect the pharmacokinetic and pharmacodynamic properties of drugs, making these compounds valuable for further exploration in medicinal chemistry (Meyer, 2016).

Propriétés

IUPAC Name |

azetidin-3-yl-[3-(fluoromethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-3-7-1-2-12(6-7)9(13)8-4-11-5-8/h7-8,11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHGQJFVTCXJGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C(=O)C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)